molecular formula C27H21N B3186572 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole CAS No. 1257220-43-1

12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

Cat. No. B3186572
CAS RN: 1257220-43-1
M. Wt: 359.5 g/mol
InChI Key: BLKKVHHEEJMLAS-UHFFFAOYSA-N
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Description

“12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole” is a chemical compound with the molecular formula C27H21N. It has been used as a host material for green phosphorescent organic light-emitting diodes (PhOLEDs) .


Synthesis Analysis

The compound has been synthesized and characterized for use in green phosphorescent organic light-emitting diodes (PhOLEDs) . It was designed as a novel bipolar hosting material . The synthesis process involved the fusion of 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an additional phenyl moiety .


Molecular Structure Analysis

The molecular weight of “12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole” is 359.5 g/mol. The single-crystal structure analysis confirmed that the compound featured large rigid planar structures .


Chemical Reactions Analysis

The compound exhibits excellent hole and electron transport properties . It has superior thermal stability, a high glass-transition temperature, and a small singlet-triplet energy gap for efficient reverse intersystem crossing from triplet to singlet . This reduces the triplet density of the host for PhOLEDs .


Physical And Chemical Properties Analysis

The compound has excellent electro-optical properties as well as good thermal and morphological stability . It has a high glass transition temperature and decomposition temperature . The compound also shows a high fluorescence quantum efficiency .

Mechanism of Action

The compound is used as a host material in PhOLEDs . It exhibits excellent hole and electron transport properties, which are crucial for the performance of these devices . The compound’s small singlet-triplet energy gap allows for efficient reverse intersystem crossing from triplet to singlet, reducing the triplet density of the host for PhOLEDs .

Future Directions

The compound’s excellent properties make it a promising material for use in organic light-emitting diodes (OLEDs) . Future research could focus on further optimizing the performance of devices using this compound as a host material .

properties

IUPAC Name

12,12-dimethyl-10-phenyl-10H-indeno[2,1-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-27(2)25-20(16-24-26(27)21-10-6-7-11-23(21)28-24)14-19-13-12-18(15-22(19)25)17-8-4-3-5-9-17/h3-16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKVHHEEJMLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C3C=CC=CC3=NC2=CC4=C1C5=CC(C=CC5=C4)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resulting 12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole (7.8 g), iodobenzene (3.7 ml), sodium bisulfite (0.43 g), a copper powder (0.17 g), 3,5-di(tert-butyl)salicylic acid (0.69 g), potassium carbonate (5.71 g), and dodecylbenzene (10 ml) were added to a nitrogen-substituted reaction vessel, heated, and stirred at 170° C. for 10 hours. The mixture was cooled to 100° C., extracted by adding toluene (100 ml), concentrated under reduced pressure, and crystallized using n-hexane (30 ml) to obtain a pale yellow powder of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (8.73 g; yield 88.3%).
Name
12,12-dimethyl-10,12-dihydroindeno[2,1-b]carbazole
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 2
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 3
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 4
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 5
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Reactant of Route 6
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole

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